Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

PDE4 Inhibitor Synthesis Acrylate Intermediate Conjugate Addition

Researchers synthesizing PDE4 inhibitor libraries often face challenges with inconsistent reactivity from non-ester analogs, leading to synthetic dead ends and wasted resources. Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS 138715-51-2) solves this by providing a defined methyl ester handle essential for conjugate additions and 1,3-dipolar cycloadditions, enabling systematic SAR exploration. · Consistent Reactivity: The methyl ester enables conjugate additions to generate diverse 3-arylpropanoate derivatives, a key strategy for optimizing PDE4 potency. · Validated Pharmacophore: Built on the 3-cyclopentyloxy-4-methoxyphenyl core, the same scaffold found in clinical PDE4 inhibitors like rolipram and cilomilast. · Baseline Activity: Its intrinsic PDE4 inhibitory activity (cellular IC50 = 300 nM) provides a benchmark for evaluating newly synthesized derivatives.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B12079863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2
InChIInChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3/b10-8+
InChIKeyGFRBHAWHFNSOCC-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: Key PDE4 Intermediate


Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS 138715-51-2) is a synthetic acrylate ester with the molecular formula C16H20O4 and a molecular weight of 276.33 g/mol . It serves as a crucial intermediate in the synthesis of advanced phosphodiesterase 4 (PDE4) inhibitors [1]. The molecule features a catechol-derived core with a 3-cyclopentyloxy and a 4-methoxy substitution pattern, a pharmacophore common to several generations of PDE4 inhibitors including rolipram and cilomilast [2]. Its primary utility lies in its reactive acrylate moiety, which enables further chemical elaboration, rather than as a standalone pharmacological agent.

PDE4 inhibitor synthesis intermediate
Acrylate Michael acceptor for conjugate addition
Defined 3-cyclopentyloxy-4-methoxy substitution pattern

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: Not a Commodity Pharmacophore


While the 3-cyclopentyloxy-4-methoxyphenyl motif is a well-known PDE4 pharmacophore, direct substitution of this methyl ester with the corresponding free acid (3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid, CAS 145743-83-5) or other esters can fundamentally alter a research program's outcome . The choice of the methyl ester is critical for its role as a synthetic intermediate. The ester group dictates reactivity in subsequent steps, such as conjugate additions or reductions, which are not possible with the acid. Furthermore, even small changes in the alkoxy substitution pattern on the catechol core have been shown to dramatically impact both PDE4 inhibitory potency and, more importantly, metabolic stability and the potential for forming reactive, protein-binding metabolites . Therefore, selecting this specific methyl ester ensures the intended synthetic route and avoids introducing unforeseen metabolic liabilities or altered reactivity associated with seemingly similar analogs.

Reactivity Free acid form lacks Michael acceptor; may block conjugate addition routes.
Metabolism Altered alkoxy substitution on catechol core may shift metabolic stability profile.
Synthesis Ester group dictates downstream reactivity; different esters change SAR entry points.

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: Quantified Differentiation


Aqueous Solubility Advantage vs. Free Acid

The methyl ester derivative demonstrates a calculated 4.4-fold increase in solubility compared to the corresponding free acrylic acid, a crucial difference for synthetic applications in aqueous or protic solvents . This property directly facilitates efficient downstream transformations, such as Michael additions, which are less feasible with the poorly soluble acid form.

Aqueous Solubility
Data to verify
4.4-fold higher vs free acid (predicted LogS -4.56 vs -5.20)
Supports solution-phase synthetic versatility.
Computational prediction; experimental validation recommended.
PDE4 Inhibitor Synthesis Acrylate Intermediate Conjugate Addition

Cellular PDE4 Activity vs. Rolipram

In a direct cellular assay, this compound inhibits PDE4 activity with an IC50 of 300 nM in human U937 cells [1]. While demonstrating clear target engagement, this activity is 3.3-fold weaker than the prototypical PDE4 inhibitor rolipram, which exhibits an IC50 of 0.75-1 µM in human monocytes [2], yet falls within a comparable range for this chemical series.

Cellular PDE4 Activity
Cross-study comparable
IC50 300 nM (U937); rolipram 750 nM
Supports target engagement in a cellular model.
Electrochemiluminescence assay, 30 min incubation.
PDE4 Inhibition Cellular Assay Structure-Activity Relationship

Acrylate Reactivity vs. Carboxylic Acid Analogs

The compound's α,β-unsaturated methyl ester is a key reactive handle that distinguishes it from the free acid (CAS 145743-83-5) . This functional group allows for conjugate addition and reduction pathways that are inaccessible to the acid. It enables the synthesis of diverse 3-(3-cyclopentyloxy-4-methoxyphenyl)propanoate derivatives, which are critical for exploring structure-activity relationships (SAR) beyond the limitations of the acrylate core [1].

Synthetic Versatility
Class-level inference
Acrylate Michael acceptor vs carboxylic acid reactivity
Enables β-functionalization for diverse SAR libraries.
Qualitative reactivity difference under standard conditions.
Medicinal Chemistry Synthetic Strategy Drug Discovery

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: Procurement Scenarios


PDE4 Inhibitor Lead Optimization & SAR

Procure this compound as a starting material for generating a library of 3-arylpropanoate derivatives. The acrylate's ability to act as a Michael acceptor [1] allows for the systematic introduction of diverse nucleophiles at the β-position, a key strategy for optimizing PDE4 potency, selectivity, and mitigating metabolic liabilities associated with the catechol core [2]. The established cellular activity (IC50 = 300 nM) [3] provides a baseline for evaluating the potency of newly synthesized derivatives.

Synthesis of Isoxazoline PDE4 Inhibitors

Use this compound in 1,3-dipolar cycloaddition reactions to construct isoxazoline-containing PDE4 inhibitors [1]. This application leverages the reactive acrylate to access a privileged scaffold in PDE4 medicinal chemistry. The specific substitution pattern on the phenyl ring is essential for achieving the desired binding interactions with the PDE4 catalytic site [2].

PDE4-Targeted Chemical Probe Preparation

Employ this compound as a building block for creating functional chemical probes. The methyl ester can be selectively hydrolyzed or reduced to yield an alcohol or aldehyde, which can then be functionalized with linkers, biotin, or fluorophores [1]. This approach enables the development of tools for target engagement studies, cellular imaging, and pull-down assays to study the PDE4 interactome, with the compound's intrinsic PDE4 inhibitory activity (IC50 = 300 nM) [2] providing a foundation for target-specific probe design.

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization
Acrylate Michael acceptor for β-substitution
PDE4 potency and selectivity SAR benchmarking
Isoxazoline PDE4 inhibitor synthesis
Acrylate for 1,3-dipolar cycloaddition
PDE4 catalytic site binding interaction
PDE4-targeted chemical probe preparation
Ester handle for functionalization
Target engagement and pull-down assay specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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